molecular formula C15H20N4O2 B2746565 2-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2415488-21-8

2-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2746565
CAS No.: 2415488-21-8
M. Wt: 288.351
InChI Key: RNUUNLMVIAGZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a heterocyclic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with oxazole, piperidine, or pyrimidine rings. Examples are:

Uniqueness

The uniqueness of 2-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5-methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12-9-14(18-21-12)10-19-7-3-13(4-8-19)11-20-15-16-5-2-6-17-15/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUUNLMVIAGZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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